Thiazolo[5,4-G]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
171542-99-7 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 |
IUPAC Name |
[1,3]thiazolo[5,4-g]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-6-3-10-4-11-7(6)2-8-9(1)13-5-12-8/h1-5H |
InChI Key |
MSDBCJQATQUSCU-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CC3=C1SC=N3 |
Synonyms |
Thiazolo[5,4-g]quinazoline (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiazolo 5,4 G Quinazoline Scaffolds
Strategic Approaches to Thiazolo[5,4-G]quinazoline Core Construction
The fundamental architecture of the this compound core is assembled through carefully planned synthetic routes. These strategies can be broadly categorized into two main approaches: traditional multistep sequences that build the molecule piece by piece and more modern, convergent methods like one-pot and multicomponent reactions that form multiple bonds in a single operation.
Multistep Synthetic Sequences for this compound
The construction of the this compound skeleton is often achieved through rational multistep syntheses that rely on the preparation of versatile, polyfunctionalized intermediates. researchgate.netmdpi.com A common strategy involves the initial construction of a substituted quinazoline (B50416) or benzothiazole (B30560) ring, which is then elaborated to form the final tricyclic system.
One prominent multistep approach begins with substituted anthranilic acid derivatives. researchgate.net For instance, 5-nitroanthranilic acid can be used as a starting material. mdpi.com A key challenge in these sequences is achieving regiocontrolled functionalization, such as bromination, at the desired position on the benzene (B151609) ring, which can be influenced by the choice of protecting groups on the amino function of the anthranilic precursor. researchgate.net
A pivotal intermediate in several reported syntheses is a polyfunctionalized benzothiazole, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate or 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816). mdpi.comnih.govresearchgate.net These platforms are designed to be versatile precursors. mdpi.comnih.gov The synthesis of such an intermediate can itself be a multistep process involving:
Protection of the amino group of an anthranilic ester. researchgate.net
Reduction of a nitro group to an amine. researchgate.net
Regioselective bromination. researchgate.net
Condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form an N-arylimino-1,2,3-dithiazole. researchgate.netresearchgate.net
Intramolecular C-S bond formation, often facilitated by heat or a catalyst, to construct the thiazole (B1198619) ring. researchgate.netnih.gov
Once the key benzothiazole intermediate is secured, the quinazoline ring is typically formed via a Dimroth rearrangement. nih.govresearchgate.net This involves treating the aminobenzothiazole with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form a formimidamide, followed by cyclization with an appropriate amine, often an aniline (B41778) derivative, in acetic acid to yield the final thiazolo[5,4-f]quinazoline core. nih.govresearchgate.net
One-Pot and Multicomponent Reaction Protocols
To enhance synthetic efficiency, researchers have developed one-pot and multicomponent reaction (MCR) protocols that reduce the number of separate operational steps. These methods are valued for their atom economy, reduced waste, and ability to rapidly generate molecular complexity from simple starting materials.
A sequential multi-component reaction has been described for the synthesis of thiazole-fused quinazolinones. nih.gov This process can involve the initial reaction of a nitroanthranilic acid with DMF-DMA, followed by the addition of an amine in the same pot to construct the quinazoline portion of the molecule. nih.gov While many MCRs for quinazoline synthesis are known, those specifically targeting the linear this compound system are less common but highly sought after. dovepress.comopenmedicinalchemistryjournal.com
One innovative domino protocol, while demonstrated for the related 5H-benzo[h]thiazolo[2,3-b]quinazoline system, illustrates the power of MCRs. dovepress.com This p-toluenesulfonic acid (p-TSA) catalyzed approach involves a domino Knoevenagel/Michael/intramolecular cyclization of an α-tetralone, an aromatic aldehyde, and a 2-aminothiazole, forming multiple C-C and C-N bonds in a single operation without the need for metal catalysts. dovepress.com Such strategies avoid the drawbacks of lengthy, multistep routes that often require tedious workups and purification of intermediates. dovepress.com
Catalytic and Irradiation-Assisted Synthesis of this compound Analogues
Modern synthetic chemistry frequently employs external energy sources, such as microwave irradiation, and catalysts to accelerate reactions and improve outcomes. These techniques have been successfully applied to the synthesis of the this compound scaffold.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted chemistry has become an indispensable tool in the synthesis of thiazolo[5,4-g]quinazolines and their precursors, significantly reducing reaction times and often improving yields. nih.govscilit.com Several key steps in the multistep synthesis of these compounds have been optimized using microwave irradiation. mdpi.com
For example, the cyclization of (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide with anilines in acetic acid to form the thiazolo[5,4-f]quinazoline core is efficiently accomplished under microwave heating at elevated temperatures (e.g., 118 °C), with reaction times as short as 2 to 45 minutes. nih.govresearchgate.net Similarly, the transformation of nitrile groups on the thiazole ring into amides or imidates can be accelerated using microwave irradiation. nih.gov The final copper-mediated cyclization step to form the thiazole ring has also been performed under microwave conditions at 130 °C, completed in just 20 minutes. researchgate.net
The following table summarizes various microwave-assisted steps in the synthesis of this compound analogues.
| Reaction Step | Reagents & Conditions | Time | Yield | Reference |
| Formimidamide Cyclization | Aniline, AcOH, 118 °C (µw) | 2-45 min | 70-99% | nih.govresearchgate.net |
| Nitrile Hydrolysis | NaOHaq, butanol, 117 °C (µw) | 30 min | 71-98% | nih.gov |
| Imidate Formation | NaOMe, MeOH, 65 °C (µw) | 30 min | 82-98% | nih.gov |
| Thiazole Ring Formation | CuI, Pyridine, 130 °C (µw) | 20 min | 67% | researchgate.net |
Metal-Catalyzed Cyclization Reactions
Metal catalysts play a crucial role in facilitating key bond-forming reactions for the construction of the this compound skeleton. Both palladium and copper catalysts have been employed effectively. In one instance, a regioselective cyclization to form the thiazole ring was achieved through a C–H functionalization/intramolecular C–S bond formation catalyzed by PdCl2 (20 mol%) and assisted by CuI (50 mol%). nih.gov
Copper(I)-mediated cyclization is a particularly important method for constructing the thiazole portion of the final heterocyclic system. researchgate.net This reaction is often the final step in the formation of a key polyfunctionalized benzothiazole intermediate, which serves as the platform for building the quinazoline ring. researchgate.net
The process typically involves the intramolecular C-S bond formation from an N-aryl cyanothioformamide precursor, which is generated in situ from an N-arylimino-1,2,3-dithiazole. nih.gov The reaction is carried out by heating the substrate in the presence of a copper(I) salt, such as copper(I) iodide (CuI), in a high-boiling solvent like pyridine. researchgate.netnih.gov This copper-assisted annulation is preferred because it reliably generates the thiazole ring with a versatile cyano group at the 2-position. researchgate.net This carbonitrile function can then be easily transformed into other functional groups like amidines, amides, or esters, allowing for further diversification of the this compound analogues. researchgate.netnih.gov
The following table details a representative Copper(I)-mediated cyclization reaction.
| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| Brominated imino-1,2,3-dithiazole derivative | CuI | Pyridine, 130 °C (µw) | 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile | 67% | researchgate.net |
| Brominated imino-1,2,3-dithiazole derivative | Cu-mediated | Pyridine, 115 °C | Thiazolo[5,4-h]quinazoline-2-carbonitrile | 51% | nih.gov |
Palladium-Catalyzed C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering a more efficient and atom-economical approach to creating complex molecules. In the context of thiazolo[5,4-f]quinazolin-9(8H)-ones, palladium-catalyzed C-H arylation has been successfully employed for late-stage diversification of this valuable scaffold. sciforum.netthieme-connect.com
Researchers have developed a selective, palladium-catalyzed, and copper-assisted direct C-H (hetero)-arylation of the thiazolo[5,4-f]quinazolin-9(8H)-one core. sciforum.net This method utilizes aryl iodides and bromides as coupling partners and is carried out under microwave irradiation. sciforum.net A key advantage of this strategy is its ability to tolerate a wide range of heteroaryl and aryl halides with varying electronic properties, leading to the synthesis of diversely substituted N8-benzylated-2,7-diaryl-thiazoloquinazolin-9(8H)-ones. sciforum.net
A sequential C-H functionalization approach allows for the regioselective arylation at both the C2 and C7 positions. acs.org By carefully selecting the coupling partners and bases, diarylated compounds can be furnished without the need for additional ligands or directing groups. acs.orgsciforum.net This method has also been adapted into a one-pot procedure, further streamlining the synthesis. acs.org For instance, the C2-arylation of the starting material can be completed, followed by the in-situ addition of a different aryl halide and catalyst to achieve C7-arylation, resulting in the desired diarylated product. acs.org
The optimized conditions for the selective C2-H arylation of 8-alkyl-thiazolo[5,4-f]quinazolin-9-ones involve heating the starting material with copper iodide (CuI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DMF, followed by the addition of palladium acetate (B1210297) (Pd(OAc)2) and the aryl halide. nih.gov This microwave-assisted regioselective C–H bond arylation provides a simplified and efficient route to these bioactive sulfur-containing heterocycles. nih.gov
Furthermore, a palladium-catalyzed method has been developed for the synthesis of linear thiazolo[4,5-g] and [5,4-g] quinazoline regioisomers from N-Arylcyanothioformamides through an intramolecular C-S bond formation. sciforum.netsciforum.net This regiospecific cyclization offers a novel route to these specific isomers. sciforum.netsciforum.net
Rearrangement Reactions in Thiazoloquinazoline Synthesis (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a significant reaction in the synthesis of various heterocyclic systems, including thiazoloquinazolines. This thermal or acid-catalyzed rearrangement typically involves the opening of a heterocyclic ring followed by rotation of a fragment and subsequent ring closure to form an isomeric structure.
In the synthesis of thiazolo[5,4-f]quinazolines, a microwave-assisted thermal-sensitive Dimroth rearrangement is a key step. malayajournal.orgnih.gov This reaction is employed in the cyclization of an intermediate, (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, to form the thiazolo[5,4-f]quinazoline-2-carbonitrile core. nih.gov The process involves the nucleophilic attack of intermediate amidines by various aromatic amines, facilitated by acetic acid and microwave irradiation, to yield the final tricyclic compounds. nih.gov This method has proven to be a versatile route for producing a variety of thiazolo[5,4-f]quinazoline derivatives in good to excellent yields. nih.gov
The general mechanism of the Dimroth rearrangement involves the protonation of the initial product, leading to ring opening. beilstein-journals.org This is followed by tautomerization and subsequent ring closure to yield the rearranged, more stable isomer. beilstein-journals.org The use of microwave assistance in this rearrangement significantly reduces reaction times and can improve yields, making it an efficient synthetic tool. malayajournal.orghal.science
Chemo- and Regioselective Synthesis of this compound Isomers
The selective synthesis of different this compound isomers is crucial for exploring structure-activity relationships. Various strategies have been developed to access specific angular and linear isomers.
Preparation of Thiazolo[5,4-f]quinazoline and Thiazolo[5,4-f]quinazolin-9(8H)-one Derivatives
The synthesis of a diverse library of thiazolo[5,4-f]quinazolines and their corresponding 9-oxo derivatives has been a focus of extensive research. researchgate.netmdpi.com A common strategy involves the use of a versatile molecular platform, such as 6-aminobenzo[d]thiazole-2,7-dicarbonitrile or methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate. nih.govmdpi.com These platforms are designed to be efficient precursors for a wide range of target molecules. mdpi.comnih.gov
The synthesis of 9-anilinothiazolo[5,4-f]quinazolines can be achieved through a multi-step sequence starting from 5-nitroanthranilonitrile. researchgate.net A key transformation is the Dimroth rearrangement, where an intermediate formamidine (B1211174) is cyclized with an appropriate aniline under microwave irradiation to yield the desired thiazolo[5,4-f]quinazoline-2-carbonitriles. nih.govsciforum.net The carbonitrile group can then be further transformed into carboxamidines, amides, or imidates to generate a library of derivatives. nih.govsciforum.net
For the synthesis of 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones, a rational multistep synthesis of a polyfunctionalized benzothiazole has been developed. mdpi.comresearchgate.net This precursor allows for the introduction of various alkyl and aryl groups at the N8 position of the pyrimidine (B1678525) ring. mdpi.comnih.gov The synthesis is often aided by microwave technology to improve efficiency. mdpi.com Alternative methods, such as the Hügershoff reaction (a bromine-mediated cyclization) or a copper-catalyzed intramolecular C-S bond formation from thiobenzanilides, have also been explored for the synthesis of 2-(arylamino)thiazolo[5,4-f]quinazolin-9-ones. sciforum.netmdpi.com
Synthesis of Linear Thiazolo[4,5-g] and this compound Systems
The synthesis of linear thiazolo[4,5-g] and [5,4-g]quinazoline isomers has been achieved through novel synthetic routes. hal.sciencescilit.com One innovative method involves the Pd-Catalyzed/Cu-Assisted C-H Functionalization and intramolecular C-S bond formation of N-Arylcyanothioformamides. sciforum.netsciforum.net This regiospecific cyclization provides access to these specific linear isomers, which were previously unreported. sciforum.netnih.gov
The general approach for synthesizing these linear systems involves the initial construction of a 6- or 7-amino-3-benzylquinazolin-4(3H)-one. nih.gov This intermediate is then reacted with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form an N-arylimino-1,2,3-dithiazole, which is subsequently converted to an N-aryl cyanothioformamide. nih.gov The final thiazole ring is formed through an intramolecular C-S bond formation. nih.gov For the synthesis of thiazolo[4,5-g]quinazoline (B15349450) derivatives, a key step is the regioselective cyclization of an intermediate via C–H functionalization/intramolecular C–S bond formation, catalyzed by PdCl2 and assisted by CuI. nih.govmdpi.com
Access to Inverted Thiazolo[4,5-h] and Thiazolo[5,4-h]quinazolin-8-one Analogues
The synthesis of inverted thiazolo[4,5-h] and [5,4-h]quinazolin-8-one analogues has also been explored to expand the chemical space and for structure-activity relationship studies. scilit.comdntb.gov.uascilit.com The synthetic strategy for these "inverted" isomers often mirrors the approaches used for other isomers but starts with different precursors to achieve the desired ring fusion. nih.gov
For instance, the synthesis of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines has been reported as ring-constrained analogues of known kinase inhibitors. nih.gov The synthesis of these compounds allows for the evaluation of their biological activity and provides insights into the structural requirements for potent inhibition. nih.gov The synthesis of these inverted isomers, along with their linear and angular counterparts, provides a comprehensive set of compounds for biological screening. nih.gov
Development of Versatile Molecular Platforms for this compound Diversification
The development of versatile molecular platforms is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of large libraries of compounds for biological screening. For the this compound scaffold, several key platforms have been established.
One such platform is 6-aminobenzo[d]thiazole-2,7-dicarbonitrile. nih.govresearchgate.net This molecule is a highly efficient precursor for a variety of bioactive derivatives. nih.govresearchgate.net Its synthesis can be scaled up, and the two nitrile groups offer multiple points for chemical modification, allowing for the introduction of diverse functionalities such as amidines, imidazolines, and imidates. malayajournal.orgresearchgate.net
Another important platform is methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate. mdpi.comnih.gov This molecule has been instrumental in the synthesis of numerous 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-one derivatives. mdpi.com The presence of the cyano group and the ortho-aminobenzoic ester allows for the systematic modification of both the thiazole and pyrimidinone rings. mdpi.com
The concept of molecular hybridization, which combines two or more pharmacophores, is also being used to diversify quinazoline-based compounds. rsc.org This approach has led to the development of hybrid analogues with improved potency and multi-faceted biological activity. rsc.org
Furthermore, the strategic use of C-H functionalization provides a platform for the late-stage diversification of the thiazolo[5,4-f]quinazolin-9(8H)-one backbone. thieme-connect.com This allows for the direct introduction of aryl groups at specific positions, which is highly valuable for establishing structure-activity relationships. thieme-connect.com
These versatile platforms, combined with efficient synthetic methodologies like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, provide a powerful toolkit for the exploration of the chemical space around the this compound core. sciforum.netmalayajournal.orgmdpi.com
Structure Activity Relationship Sar and Ligand Design for Thiazolo 5,4 G Quinazoline Derivatives
Systematic Analysis of Substituent Effects on Biological Potency
The biological activity of thiazolo[5,4-g]quinazoline derivatives is highly sensitive to the nature and position of various substituents on both the pyrimidine (B1678525) and thiazole (B1198619) rings. Systematic modifications have revealed key determinants of potency and selectivity.
Substitutions on the pyrimidine and thiazole portions of the scaffold significantly influence target affinity. On the pyrimidine ring, specifically at position 8 of the 8H-thiazolo[5,4-f]quinazolin-9-one core, the type of substituent is critical for maintaining biological activity. Research has shown that retaining a cyclic alkyl group in this position is necessary for good to very good affinity towards kinases like CLK1, DYRK1A, and GSK-3. mdpi.com Conversely, the introduction of basic groups or larger aromatic substituents at position 8 has been correlated with a considerable decrease in affinity, suggesting that steric factors may play a more significant role than electronic effects in this region. mdpi.com
On the thiazole ring, the size of substituents has a dramatic effect. Studies targeting the DYRK1A kinase revealed that small-sized groups linked to the thiazole ring can cause a significant enhancement of inhibitory activity. nih.gov Furthermore, modifications to the aromatic amine substituent at position 9 (of the tricyclic system) also modulate activity. While establishing a definitive rule is challenging, the presence of substituting groups on this aromatic moiety generally appears to have a positive effect on the inhibitory activity of the compounds. nih.gov Specifically, substituents at the 2- and 4-positions of this aromatic ring have been noted as having a beneficial effect compared to those at the 3- and 5-positions. nih.gov
| Compound Series | Substituent Position | Substituent Type | Observed Effect on Kinase Inhibition | Reference |
|---|---|---|---|---|
| 12d-g | Position 8 (Pyrimidine ring) | Cyclic alkyl group | Maintained good to very good affinity for CLK1, DYRK1A, GSK-3α/β. | mdpi.com |
| 12h-j | Position 8 (Pyrimidine ring) | Basic groups | Important decrease in affinity. | mdpi.com |
| 12k-m | Position 8 (Pyrimidine ring) | Aromatic substituents | Important decrease in affinity. | mdpi.com |
| 7g-i, 8g-i, 9g-i | Position 2 (Thiazole ring) | Small-sized groups (from imidate) | Dramatic enhancement of inhibitory activity against DYRK1A. | nih.gov |
| Series 9 | Position 9 (Aromatic amine) | Substituents at 2- and 4-positions | Beneficial effect on inhibitory activity compared to other substitution patterns. | nih.gov |
The functional group present at position 2 of the thiazole ring is a critical determinant of biological potency. A common synthetic strategy involves using a carbonitrile group as a versatile intermediate, which itself is typically inactive against kinase targets. nih.govsemanticscholar.org This carbonitrile can be readily transformed into other functional groups such as carbimidates (imidates), amidines, or amides. nih.govsciforum.net
This transformation is key to unlocking the inhibitory potential of the scaffold. For instance, the conversion of the 2-carbonitrile group to a methyl carbimidate function results in compounds with spectacular submicromolar activities against kinases like DYRK1A and GSK3α/β. nih.govmdpi.com Several of the most potent and selective DYRK1A/1B inhibitors reported to date feature a methyl carbimidate at this position. mdpi.com Specifically, compounds 7i , 8i , and 9i , which bear a methyl carbimidate group, were found to inhibit DYRK1A with IC₅₀ values in the low double-digit nanomolar range (40, 47, and 50 nM, respectively). nih.govresearchgate.net In contrast, their carbonitrile precursors were completely inactive. nih.gov Similarly, the introduction of bulky aminoethyl groups via transformation into a carboximidamide function can confer selectivity, with these derivatives showing preferential activity against GSK3α/β. nih.gov
| Compound | Functional Group at Position 2 | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Precursors 7, 8, 9, 10 | Carbonitrile | DYRK1A, CDK5, CK1, GSK3 | > 10 µM (inactive) | nih.gov |
| 7i | Methyl Carbimidate | DYRK1A | 40 nM | nih.gov |
| 8i | Methyl Carbimidate | DYRK1A | 47 nM | nih.gov |
| 9i | Methyl Carbimidate | DYRK1A | 50 nM | nih.gov |
| Series 8 (a-f) | Carboximidamide (with bulky aminoethyl groups) | GSK3α/β | 1.10 µM < IC₅₀ < 7.00 µM | nih.gov |
| Series 12 and 13 | Methyl or Benzyl Carbimidate | CLK1, DYRK1A, GSK-3α/β | Submicromolar activities | mdpi.com |
Influence of Aromatic and Aliphatic Substitutions on the Pyrimidine and Thiazole Rings
Conformational and Topographical Determinants of Biological Activity
The fusion of the thiazole ring to the quinazoline (B50416) core can result in different isomers, leading to distinct molecular shapes. The this compound system possesses an "angular" or bent geometry. nih.gov To investigate the importance of this topography, researchers have synthesized and compared the biological activities of these angular derivatives with their "linear" or "straight" counterparts, such as thiazolo[4,5-g]quinazolines. nih.govresearchgate.net
This comparative analysis aims to understand whether the specific bend in the angular scaffold is a prerequisite for binding to certain biological targets. The angular thiazolo[5,4-f]quinazolin-9-one scaffold, for example, has been identified as a potent inhibitor of DYRK1A kinase, with some derivatives exhibiting submicromolar IC₅₀ values. nih.gov The deliberate synthesis of linear analogues allows for a direct assessment of how molecular shape influences target interaction and biological activity. nih.gov
The characteristic V-shape of the angular this compound scaffold is a key feature in its role as a kinase inhibitor. nih.gov This conformation is believed to be particularly well-suited for fitting into the ATP-binding pocket of many kinases, a region that often has a distinct three-dimensional geometry. mdpi.com The V-shaped structure of these polycyclic derivatives is a central element in their ability to modulate the activity of various kinases. nih.gov
The compound EHT 1610, a thiazolo[5,4-f]quinazoline derivative, is particularly effective and shows excellent affinity for the DYRK kinase family, with IC₅₀ values in the nanomolar range. nih.gov Its potency has led to its use as a specific inhibitor to probe the function of DYRK1A in various biological processes. nih.gov The success of such V-shaped molecules underscores the importance of topographical and conformational properties in achieving high-affinity binding to target proteins. nih.govfiveable.me The energy of the bioactive conformation is a critical parameter, as ligands rarely bind in their absolute lowest energy state but must adopt a conformation that is energetically accessible. drugdesign.orgnih.gov
Comparative Analysis of Angular Versus Linear Thiazoloquinazoline Architectures
Principles of Rational Drug Design for this compound Ligands
The development of potent and selective this compound ligands heavily relies on the principles of rational drug design, which integrates SAR data and an understanding of the target structure. mdpi.com The design process is often guided by the knowledge that the parent 4-aminoquinazoline pharmacophore is a common feature in many approved ATP-competitive kinase inhibitors. mdpi.com The this compound scaffold can be viewed as a tricyclic homologue of this privileged structure. mdpi.com
A key strategy involves the creation of a versatile molecular platform that allows for systematic modifications at key positions. For example, a polyfunctionalized benzothiazole (B30560) precursor containing a carbonitrile at what will become position 2 and an amino benzoic ester to form the pyrimidinone ring allows for efficient exploration of substituents at both the R¹ and R² positions (corresponding to positions 2 and 8 of the final tricyclic core). mdpi.com This rational approach, inspired by previous findings that small groups at position 2 enhance kinase inhibition, enables the targeted synthesis of libraries of compounds. mdpi.com By modulating substituents based on established SAR, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these ligands. fiveable.meijpsr.com
Lead Optimization Strategies Based on SAR Insights
Lead optimization for thiazoloquinazoline derivatives has been systematically pursued by modifying substituents at key positions on the tricyclic core, primarily at the C2, N8, and C9 positions of the thiazolo[5,4-f]quinazolin-9(8H)-one scaffold and related structures. These efforts have been instrumental in enhancing potency and selectivity for target kinases, particularly those implicated in neurodegenerative diseases like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Glycogen Synthase Kinase-3 (GSK-3), and Cyclin-Dependent Kinase 5 (CDK5). mdpi.comnih.gov
A foundational strategy involves the use of a versatile molecular platform, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which allows for the systematic introduction of various substituents. mdpi.comsciforum.net Early studies identified that the nature of the substituent at the N8 position of the quinazolinone ring significantly influences kinase inhibitory activity. For instance, restricting this substituent to a cyclopropyl (B3062369) group proved effective in targeting a group of kinases including DYRK1A, CLK1, and GSK3. researchgate.netnih.gov
Further optimization has focused on the C2 position of the thiazole ring. The carbonitrile group at this position has served as a versatile chemical handle for creating diverse derivatives, including amidines, amides, and imidates. nih.govresearchgate.net This strategy led to the discovery of highly potent inhibitors. Specifically, the transformation of the C2-carbonitrile into a methyl-carbimidate (imidate) function resulted in compounds with significantly enhanced inhibitory activity against DYRK1A, with some derivatives exhibiting IC50 values in the double-digit nanomolar range. nih.govresearchgate.net
The following table summarizes key SAR insights from various studies on thiazolo[5,4-f]quinazoline derivatives.
| Position Modified | Substituent Type | Effect on Kinase Activity (Primarily DYRK1A, GSK-3) | Reference Compound(s) | IC50 Values |
| N8 | Cyclopropyl | Favorable for activity against DYRK1A, CLK1, and GSK3. | FC162 | DYRK1A: 11 nM, CLK1: 18 nM, GSK3: 68 nM |
| N8 | Aliphatic chains & Aromatic groups | Modulation of inhibitory potency. Small alkyl groups can enhance activity. | Series 12, 13, 14, 15 | Micromolar to nanomolar range |
| C2 | Methyl-carbimidate (from nitrile) | Significant increase in DYRK1A inhibition. | 7i, 8i, 9i | DYRK1A: 40 nM, 47 nM, 50 nM respectively |
| C2 | Pyridin-3-yl | Potent inhibition when combined with N8-cyclopropyl. | FC162 | DYRK1A: 11 nM |
| C2 | Amidine derivatives | Potent dual inhibition of CDK1/GSK-3. | 13d | Submicromolar values |
This table is interactive. Click on headers to sort. IC50 values indicate the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values denote higher potency.
These studies collectively demonstrate that a combination of a small alkyl group like cyclopropyl at N8 and an imidate or a specific aryl group at C2 is a highly effective strategy for creating potent kinase inhibitors based on the thiazolo[5,4-f]quinazoline scaffold. researchgate.net
Design and Synthesis of Multi-Target Directed Ligands (MTDLs)
The complex pathology of diseases such as cancer and neurodegenerative disorders, which often involve the deregulation of multiple protein kinases, has spurred the development of multi-target directed ligands (MTDLs). mdpi.comnih.gov The thiazolo[5,4-f]quinazoline scaffold has emerged as a particularly promising framework for designing MTDLs, especially for Alzheimer's disease, where kinases like CDK5, GSK-3, CK1, and DYRK1A are all implicated. mdpi.comresearchgate.net An MTDL that can modulate several of these kinases simultaneously could offer a more effective therapeutic approach.
The design of thiazolo[5,4-f]quinazoline-based MTDLs leverages the SAR insights gained from lead optimization. Researchers have conceived these compounds as tricyclic homologues of the 4-aminoquinazoline pharmacophore, a structure present in many approved ATP-competitive kinase inhibitors. mdpi.com The strategy involves synthesizing libraries of compounds with diverse substitutions at the N8 and C2 positions to screen for desired multi-target profiles. mdpi.comnih.gov For example, a library of thirty novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives was prepared to evaluate inhibitory potency against five kinases involved in Alzheimer's disease. nih.gov
The synthesis of these MTDLs often employs efficient, modern chemical methods. Microwave-assisted synthesis has been frequently used to accelerate reactions and improve yields. mdpi.comnih.gov A key synthetic approach involves building the tricyclic system from a versatile benzothiazole precursor, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate or 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816). nih.govnih.gov These platforms allow for the late-stage introduction of diversity. For instance, a Dimroth rearrangement of a formimidamide intermediate is used to construct the quinazoline ring with various N8-substituents. nih.govresearchgate.net Subsequently, the C2-carbonitrile can be converted into other functional groups like imidates or amidines to fine-tune the biological activity profile. sciforum.netresearchgate.net
This approach led to the identification of compounds with potent, dual inhibitory profiles. For example, compound 13d was identified as a dual CDK1/GSK-3 inhibitor with submicromolar activity. researchgate.net Another compound, FC162, showed potent inhibition of DYRK1A, CLK1, and GSK3. researchgate.net The development of EHT 1610, a thiazolo[5,4-f]quinazoline derivative, provided a highly potent and selective inhibitor for the DYRK family of kinases, demonstrating the success of these targeted design and synthesis strategies. nih.govnih.gov
Mechanistic Elucidation of Thiazolo 5,4 G Quinazoline Biological Activities
Molecular Mechanisms of Protein Kinase Inhibition by Thiazolo[5,4-g]quinazoline Analogues
This compound analogues have been systematically synthesized and evaluated for their inhibitory activity against a panel of serine/threonine and dual-specificity kinases implicated in conditions like Alzheimer's disease. researchgate.netnih.govnih.gov Research has focused on kinases such as Dual-Specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Casein Kinase 1 (CK1). researchgate.netnih.gov The specific substitution patterns on the this compound core structure significantly influence their potency and selectivity towards these different kinase families. nih.govsciforum.net
The DYRK family of kinases, particularly DYRK1A and DYRK1B, has emerged as a primary target for this compound derivatives. sciforum.netgoogle.comresearchgate.net These kinases are involved in a multitude of cellular functions, and their hyperactivity has been linked to neurodegenerative diseases and certain cancers. sciforum.netresearchgate.net Several this compound analogues have demonstrated highly potent, subnanomolar inhibitory activity against these kinases, establishing this chemical scaffold as a promising source for developing novel DYRK inhibitors. sciforum.netnih.gov
The inhibitory action of thiazolo[5,4-g]quinazolines against DYRK1A is closely linked to their specific molecular geometry. Docking studies and structure-activity relationship analyses have revealed that the angular, "V-shape" of the thiazolo[5,4-f]quinazoline scaffold is critical for high-affinity binding to the ATP pocket of DYRK1A. nih.govsciforum.net This V-shape allows for optimal positioning of the molecule and its functional groups to interact with key amino acid residues within the enzyme's active site. nih.gov In contrast, linear regioisomers of these compounds, such as thiazolo[4,5-g] and [5,4-g] quinazolines, have been found to be inactive as kinase inhibitors, underscoring the importance of the angular tricyclic structure for DYRK1A inhibition. nih.govsciforum.net
One particularly potent compound, EHT 1610, exhibits excellent affinity for the DYRK family, with IC50 values in the nanomolar range, and has been utilized as a specific inhibitor to probe the biological functions of DYRK1A. nih.govmdpi.com Modifications at various positions of the thiazolo[5,4-f]quinazoline core, such as the introduction of aromatic amine groups at position 9 and carboximidamide or imidate groups at position 2, have led to the identification of compounds with double-digit nanomolar IC50 values against DYRK1A. researchgate.netnih.gov For instance, certain imidate derivatives show inhibitory activity in the subnanomolar range. sciforum.net
| Compound | Substitution Pattern | DYRK1A IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7i | 9-(4-Fluorophenylamino)-2-cyano derivative | 0.04 | researchgate.net |
| Compound 8i | 9-(4-Fluorophenylamino)-2-cyano derivative | 0.047 | researchgate.net |
| Compound 9i | 9-(4-Fluorophenylamino)-2-cyano derivative | 0.05 | researchgate.net |
| EHT 1610 | Specific thiazolo[5,4-f]quinazoline derivative | Nanomolar range | nih.govmdpi.com |
| Thiazolo[5,4-f]quinazolin-9-one I | Angular quinazolin-9-one derivative | Submicromolar range | nih.govmdpi.com |
Many this compound analogues that inhibit DYRK1A also show potent activity against DYRK1B, making them dual DYRK1A/1B inhibitors. sciforum.netgoogle.comnih.gov This dual inhibition is a significant feature, as both kinases share structural similarities and are implicated in related pathologies. google.com The development of these dual inhibitors is considered a valuable strategy for potential therapeutic interventions in diseases like Down's syndrome and certain cancers. google.comresearchgate.net Some derivatives have achieved IC50 values of 10 nM or lower for both DYRK1A and DYRK1B activity. google.com
Beyond DYRK1A and DYRK1B, the inhibitory spectrum of some thiazolo[5,4-f]quinazolin-9(8H)-one derivatives has been shown to extend to other members of the DYRK family, including DYRK2 and DYRK3, although often with lower potency compared to DYRK1A/1B. sciforum.net
| Kinase | IC₅₀ (µM) | Reference |
|---|---|---|
| DYRK1A | 0.018 | sciforum.net |
| DYRK1B | Data not specified | sciforum.net |
| DYRK2 | >10 | sciforum.net |
| DYRK3 | >10 | sciforum.net |
The this compound scaffold has also yielded inhibitors of Cyclin-Dependent Kinases (CDKs), a family of kinases crucial for cell cycle regulation. tandfonline.comacs.org Early work identified 8H-thiazolo[5,4-f]quinazolin-9-ones as dual inhibitors of CDK1 and GSK-3. nih.govresearchgate.net Further studies on related series have confirmed inhibitory activity against CDK5, a kinase implicated in neurodegenerative processes. nih.govtandfonline.comnih.gov
For example, an N-ethyl-thiazoloquinazolinone substituted with a carbonitrile group (compound 19) demonstrated significant inhibitory activity against CDK1, CDK5, and GSK-3. tandfonline.com A library of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives was evaluated against a panel of five kinases, including CDK5/p25, revealing several compounds with notable inhibitory potential. nih.govnih.gov The development of these multi-target inhibitors is an area of active investigation. researchgate.net
| Compound Series | Substitution Pattern | CDK1 IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 19 | N-ethyl-2-carbonitrile derivative | Significant Inhibition | Significant Inhibition | tandfonline.com |
| Series 12, 13, 14, 15 | Variously substituted at N8 | Not Tested | Varies (micromolar range) | nih.gov |
Glycogen Synthase Kinase-3 (GSK-3) is another key serine/threonine kinase targeted by this compound derivatives. tandfonline.comfrontiersin.org GSK-3 is involved in a wide range of cellular processes, and its dysregulation is linked to Alzheimer's disease, diabetes, and cancer. tandfonline.com Several studies have described 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile and related structures as dual inhibitors of CDK1 and GSK-3. researchgate.netresearchgate.net
Many synthesized thiazoloquinazolinones show moderate to potent inhibitory activity against GSK-3, with IC50 values ranging from the submicromolar to low micromolar range. tandfonline.comresearchgate.net For instance, N-substitution with an ethyl group on the quinazolinone ring is often associated with good GSK-3 inhibitory activity. tandfonline.com Molecular modeling studies have proposed a binding mode for these inhibitors within the ATP-binding site of GSK-3β, where the core heterocyclic structure forms hydrogen bonds with hinge region residues, and substituents can form polar interactions with key amino acids like Lys85. nih.gov
| Compound/Series | Substitution Pattern | GSK-3α/β IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 13d | Amidine derivative | Submicromolar | researchgate.net |
| Series g-i (compounds 7, 8, 9, 10) | Varies | 0.16 - 0.77 | researchgate.net |
| Compound 25 | Amidine (imidazoline) at C-2 | Selective inhibition | tandfonline.com |
| Series 12, 13 | Variously substituted at N8 | Varies (micromolar range) | nih.gov |
Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular signaling pathways, has also been identified as a target for this compound compounds. researchgate.netnih.govnih.gov As part of broader screening panels to identify multi-target-directed ligands for Alzheimer's disease, various series of thiazolo[5,4-f]quinazolin-9(8H)-ones have been tested for their ability to inhibit CK1δ/ε. nih.govnih.gov
While often less potent against CK1 compared to DYRK1A or GSK-3, some compounds do exhibit inhibitory activity in the micromolar range. researchgate.netnih.gov The ability to modulate CK1, in addition to other key kinases, highlights the potential of the this compound scaffold for developing ligands that can simultaneously interact with multiple pathological pathways. nih.gov
| Compound Series | Substitution Pattern | CK1δ/ε IC₅₀ (µM) | Reference |
|---|---|---|---|
| Series 12, 13, 14, 15 | Variously substituted at N8 | Varies (micromolar range) | nih.gov |
| Series 7, 8, 9, 10 | Varies | Most > 10 | researchgate.net |
Mechanism of DYRK1A Kinase Inhibition
Inhibition of CDC2-like Kinase 1 (CLK1)
Research into the kinase inhibitory potential of the linear this compound scaffold has revealed important structural determinants for activity. When a series of novel linear thiazolo[4,5-g] and [5,4-g]quinazolines were synthesized and evaluated against a panel of human protein kinases, they were found to be inactive as kinase inhibitors. mdpi.commdpi.com This panel included CDC2-like Kinase 1 (CLK1). mdpi.com
Targeting Other Relevant Kinases (e.g., Haspin, Pim-1, JAK3, EGFR, VEGFR-2, MPS1, PLK1)
Consistent with the findings for CLK1, linear Thiazolo[5,4-g]quinazolines have shown a general lack of inhibitory activity against other relevant kinases. A representative panel used for testing included Haspin, Pim-1, and JAK3, against which the linear isomers were found to be inactive. mdpi.com
Conversely, the angular isomers display significant activity against these kinases. The Thiazolo[5,4-f]quinazoline derivative EHT 1610 was a potent inhibitor of Haspin (69% to 92% inhibition) and Pim-1 (48% to 68% inhibition). mdpi.com Another angular derivative, compound 6c, also markedly inhibited Haspin kinase activity (61% to 88%). mdpi.com Moderate inhibition of JAK3 was observed with the angular compounds 15a and 15b (approximately 38% inhibition). mdpi.com
There is limited to no specific information in the reviewed literature regarding the direct inhibition of EGFR, VEGFR-2, MPS1, or PLK1 by compounds with the this compound scaffold. While the broader quinazoline (B50416) class is well-known for producing EGFR and VEGFR-2 inhibitors, these activities have not been specifically reported for the linear this compound isomer. nih.govresearchgate.net The research focus has remained on the angular isomers due to their demonstrated bioactivity. mdpi.commdpi.com
Kinase Inhibition via ATP-Competitive Binding Mechanisms
The primary mechanism of action for kinase-inhibiting quinazoline-based compounds is competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. The quinazoline scaffold acts as a mimetic of the adenine (B156593) ring of ATP, allowing it to occupy the hinge region of the kinase's active site. This is particularly true for the biologically active angular Thiazolo[5,4-f]quinazoline derivatives, which are conceived as tricyclic homologues of the 4-aminoquinazoline pharmacophore found in numerous approved ATP-competitive kinase inhibitors. grafiati.com
Docking studies of these active angular isomers confirm their position within the ATP-binding pocket, forming critical hydrogen bonds with backbone residues in the hinge region. Given that the linear this compound derivatives have been shown to be inactive against a panel of kinases, it is inferred that their linear geometry prevents them from fitting optimally into the ATP-binding cleft and establishing the necessary interactions for effective inhibition. mdpi.commdpi.com Therefore, while designed with an ATP-competitive mechanism in mind, this specific scaffold fails to achieve it.
Cellular Pharmacological Investigations of this compound Derivatives
Exploration of Additional Biological Activities (e.g., Antioxidant, Anti-inflammatory)
Beyond apoptosis induction, the thiazoloquinazoline scaffold has been investigated for other pharmacologically relevant activities, notably as an antioxidant and anti-inflammatory agent.
Antioxidant Activity Oxidative stress, caused by an excess of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. acs.org Certain fused heterocyclic systems derived from quinazolines have demonstrated significant potential as antioxidants. sapub.org Their activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on a series of condensed benzo researchgate.netsciforum.netthiazolo[2,3-b]quinazoline derivatives revealed potent antioxidant effects, with some compounds exhibiting efficacy comparable to or greater than standard antioxidants like Vitamin C. nih.gov For example, a derivative featuring a 4-Cl-phenyl group and a carboxylate group showed remarkable radical scavenging activity. nih.gov
Table 2: Antioxidant Activity of Selected Benzo researchgate.netsciforum.netthiazolo[2,3-b]quinazoline Derivatives
| Compound | Substituent Groups | DPPH Radical Scavenging Activity (% Inhibition) | Reference |
|---|---|---|---|
| 9(b) | 4-Cl-phenyl and carboxylate | High | nih.gov |
| 9(c) | Not specified in abstract | Highest Efficacy | nih.gov |
| Vitamin C (Standard) | - | - | nih.gov |
Activity was measured at a concentration of 10 μg/mL.
Anti-inflammatory Activity Chronic inflammation is a key factor in the progression of various diseases, including cancer. mdpi.com Quinazoline derivatives have been explored for their ability to modulate inflammatory pathways. nih.govnih.gov The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the reduction of inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO). mdpi.compreprints.org For example, certain researchgate.netnih.govnih.govtriazino[2,3-c]quinazoline derivatives have been shown to significantly reduce the expression of COX-2 and IL-1β, with some compounds surpassing the activity of the well-known anti-inflammatory drug sodium diclofenac. mdpi.compreprints.org
Identification and Validation of Novel Biochemical Targets
To fully understand the therapeutic potential of thiazolo[5,4-g]quinazolines, researchers have focused on identifying and validating their specific molecular targets. Prime candidates that have emerged from these investigations include protein kinases and DNA topoisomerases.
Kinase Inhibition Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer. researchgate.net The thiazoloquinazoline core structure has been a template for designing potent kinase inhibitors. researchgate.net While some studies on V-shaped thiazolo[5,4-f]quinazoline derivatives have shown potent, nanomolar-range inhibition of kinases in the DYRK family (Dual-specificity tyrosine-phosphorylation-regulated kinase), such as DYRK1A, recent findings indicate that the linear this compound isomers are not kinase inhibitors. sciforum.netnih.govnih.gov However, related thiazolo[5,4-f]quinazolin-9(8H)-one derivatives have been identified as multi-target inhibitors, showing activity against a panel of kinases including CDK5, GSK-3, CLK1, and CK1. mdpi.com
Table 3: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7i | DYRK1A | 40 | researchgate.netnih.gov |
| 8i | DYRK1A | 47 | researchgate.netnih.gov |
| 9i | DYRK1A | 50 | researchgate.netnih.gov |
| EHT 1610 (II) | DYRK family | Nanomolar range | nih.gov |
IC₅₀ is the half maximal inhibitory concentration.
Topoisomerase Inhibition DNA topoisomerases are essential enzymes that manage the topological state of DNA. Their inhibition can lead to DNA damage and trigger apoptosis, making them valuable targets for anticancer drugs. nih.gov The planar structure of the thiazoloquinazoline ring system suggests it may function as a DNA intercalator, disrupting the function of topoisomerases. plos.org Indeed, several thiazolo[3,2-a]pyrimidine and researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been identified as potent topoisomerase II (Topo II) inhibitors. plos.orgtandfonline.com Some of these compounds act as catalytic inhibitors, preventing the formation of the Topo II-DNA complex, and exhibit inhibitory activity at micromolar concentrations. plos.orgmdpi.com
Table 4: Topoisomerase II Inhibitory Activity of Quinazoline Derivatives
| Compound Class | Compound | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline | 16 | 15.16 | Catalytic Inhibitor | plos.org |
| Thiazolo[3,2-a]pyrimidine | 4c | 0.23 | Not specified | tandfonline.com |
| Doxorubicin (Standard) | - | 0.83 | Not specified | tandfonline.com |
| Etoposide (Standard) | - | 0.33 | Not specified | tandfonline.com |
Computational Chemistry and Molecular Modeling in Thiazolo 5,4 G Quinazoline Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in early-stage drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation.
The primary goal of molecular docking is to predict the three-dimensional binding mode of a ligand within the active site of a target protein. nih.gov For thiazolo[5,4-g]quinazoline derivatives, this involves placing the molecule into the binding pocket of a target kinase or enzyme and evaluating numerous possible conformations and orientations. The process typically begins with obtaining the 3D structure of the target protein, either from crystallographic data or through homology modeling if an experimental structure is unavailable. nih.gov
Using software like AutoDock Vina, a search space, or 'grid box', is defined around the active site of the target. nih.gov The algorithm then explores the conformational flexibility of the ligand, and to a lesser extent the protein, to find the binding pose with the most favorable scoring function, which is often an approximation of the binding free energy. Studies on related quinazoline (B50416) scaffolds have successfully used this method to predict binding to targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD). nih.govnih.gov For instance, in a study on thiazolo-[2,3-b]quinazolinone derivatives targeting EGFR-TKD, docking simulations predicted a binding affinity of -8.26 ± 0.0033 kcal/mol for a synthetic derivative, which was superior to the reference compound erlotinib. nih.gov
Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and specificity. wiley.com Key interactions for this compound derivatives often include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. The nitrogen atoms within the quinazoline and thiazole (B1198619) rings, as well as carbonyl or amine substituents, can act as hydrogen bond acceptors or donors, forming interactions with amino acid residues like glutamic acid, aspartic acid, or lysine (B10760008) in the protein's binding site. nih.govnih.govscispace.com For example, docking studies of a thiazoloquinolinone derivative with VEGFR-2 showed a key hydrogen bond between the ligand's nitro group and the residue Asp1046. nih.gov
Hydrophobic Contacts: The fused aromatic ring system of the this compound core provides a large surface area for hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as leucine, isoleucine, and valine. wiley.com
π-π Stacking: The aromatic nature of the scaffold allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. dovepress.com
These predicted interactions help rationalize the observed biological activity and guide the modification of the scaffold to enhance binding.
| Compound/Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |
| Thiazolo-[2,3-b]quinazolinone derivative 17 | EGFR-TKD | -8.26 | Not specified | Not specified | nih.gov |
| Thiazoloquinolinone derivative 5e | VEGFR-2 | -6.63 | Asp1046 | Hydrogen Bond | nih.gov |
| Fused Thiazolo[2,3-b]Quinazolinone 8c | 4JVI (Protein) | -11.5 | Ile186, Leu197, Leu208, Val211, Ile236, Tyr258, Ile263 | Hydrophobic | wiley.com |
| Thioxoquinazolinone 1 | Cyclin-dependent kinase 2 | -0.8, -1.5 | Ile10, Gln131 | Arene-Hydrogen, Hydrogen Bond | scispace.com |
| Quinazoline derivative Q44 | DNA gyrase subunit B (GyrB) | -23.21 (MM-PBSA) | Not specified | Hydrophobic | abap.co.in |
Prediction of Binding Poses and Orientations within Protein Active Sites
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.inresearchgate.net This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational behavior of the ligand and protein in a more realistic, solvated environment. nih.govnih.gov
MD simulations are typically performed using force fields like AMBER or CHARMM. nih.govnih.gov The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov The system is then subjected to energy minimization and equilibration, followed by a production run where the trajectory of all atoms is calculated over a period, often ranging from nanoseconds to microseconds. nih.govmdpi.com
These simulations reveal the conformational flexibility of the this compound ligand within the binding pocket, showing how it adapts its shape and position in response to the dynamic motions of the protein. This analysis can uncover alternative binding modes or conformational changes that are not apparent from static docking studies.
A primary application of MD simulations in this context is to validate the stability of the ligand-protein complex predicted by docking. researchgate.net Several parameters are analyzed from the MD trajectory:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are calculated over the simulation time. A stable RMSD trajectory, with low and converging fluctuation values (typically within 1-3 Å for the protein), indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. nih.govabap.co.in
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to more flexible regions of the protein, indicating stable contact. abap.co.in
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the MD simulation. High occupancy of these bonds over time confirms their importance in stabilizing the complex. nih.govbrieflands.com
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy (ΔG_binding). nih.govresearchgate.netbrieflands.com These calculations confirmed a quinazoline derivative (Q100) had a favorable binding free energy of -25.48 kcal/mol with its target protein FtsZ. abap.co.in
| Compound/Scaffold | Target Protein | Simulation Length (ns) | Key Findings | Reference |
| Quinazoline-thiazole hybrid SA05 | VEGFR2 | 100 | Identified as forming the most stable complex compared to sorafenib (B1663141) based on MD and MM-PBSA. | nih.gov |
| Thiazolo-[2,3-b] quinazolinone derivative | EGFR-TKD | 100 | Ligand showed a stable RMSD trajectory (average 0.05 – 0.3 nm), indicating stable binding. | nih.gov |
| Quinazoline derivative Q100 | FtsZ | 5 | Complex was the most stable with lower RMSD values and a favorable binding free energy (-25.48 kcal/mol). | abap.co.in |
| Thiazolo-[2,3-b] quinazolinone 5aq | EGFR-TKD mutant "TMLR" | Not specified | ΔG_bind was calculated as -63.723 ± 0.419 kJ/mol via MM-PBSA, indicating strong binding. | researchgate.net |
Dynamic Behavior of this compound Derivatives in Biological Environments
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of the this compound molecule itself, independent of its biological target. nih.govsapub.org These calculations provide insights into the molecule's intrinsic reactivity, stability, and spectroscopic properties.
DFT studies can determine the optimized molecular geometry and electron distribution. Key parameters derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and more reactive. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are crucial for understanding where the molecule is likely to engage in electrostatic or nucleophilic/electrophilic interactions. sapub.org
Other Electronic Properties: DFT can also be used to calculate electronic affinity, ionization potential, electronegativity, and hardness, which together provide a comprehensive picture of the molecule's electronic character and reactivity. sapub.org This information can be used to rationalize why certain substitutions on the this compound scaffold lead to better biological activity.
| Compound/Scaffold | Computational Method | Calculated Properties | Key Findings | Reference |
| Thieno-thiazolo-quinazoline derivatives | DFT | HOMO, LUMO, Energy gap (ΔE) | Quantum chemical properties were calculated to understand electronic characteristics. | nih.gov |
| Quinazolinone-vanillin derivatives | DFT (B3LYP/6-311G) | HOMO-LUMO gap, Ionization Potential (IP), MEP | Radical scavenging activity was explained based on calculated electronic properties. | sapub.org |
| Thiazolo-quinazoline system | DFT | Regioisomer stability | DFT calculations were used to validate the structure of the synthesized regioisomer as the more stable product. | researchgate.net |
Electronic Structure Calculations for Reactivity and Selectivity Prediction
Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental in understanding the reactivity and selectivity of this compound compounds. ijcce.ac.ir Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are employed to optimize molecular geometries and calculate electronic properties. ijcce.ac.irijcce.ac.ir
A key output of these calculations is the Molecular Electrostatic Potential (ESP) map. ESP maps visualize the electron density distribution across a molecule, identifying regions of positive and negative potential. acs.orgnih.gov Regions with high electron density (negative ESP, typically colored red) are susceptible to electrophilic attack, while low-density areas (positive ESP, colored blue) are prone to nucleophilic attack. acs.orgnih.gov This information is invaluable for predicting how a molecule will interact with biological targets or for planning chemical syntheses, as it helps foresee the most likely sites for chemical reactions.
Correlation of Quantum Descriptors (e.g., HOMO-LUMO Gap, Ionization Potential) with Biological Activity
Quantum chemical descriptors derived from electronic structure calculations are frequently correlated with the biological activity of this compound analogues in Quantitative Structure-Activity Relationship (QSAR) studies. ijcce.ac.irsapub.org These descriptors quantify various electronic characteristics of a molecule.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The difference between these two, the HOMO-LUMO energy gap (ΔE), is a crucial parameter for molecular reactivity. acs.orgnih.gov A smaller energy gap suggests that a molecule can be more easily excited, which often correlates with higher chemical reactivity and biological activity. acs.orgeurjchem.com
Other global reactivity descriptors are also calculated to build a comprehensive electronic profile of the molecules. ijcce.ac.irsapub.org These often include:
Ionization Potential (I): The energy required to remove an electron (related to -EHOMO). sapub.org
Electron Affinity (A): The energy released when an electron is added (related to -ELUMO). sapub.org
Chemical Hardness (η): A measure of resistance to change in electron distribution. sapub.org
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. ijcce.ac.ir
Electronegativity (χ): The power of an atom to attract electrons to itself. sapub.org
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. sapub.org
By calculating these values for a series of this compound derivatives and comparing them with experimentally determined biological activities (e.g., anticancer or antimicrobial IC50 values), researchers can establish direct correlations. sapub.orgnih.gov For instance, studies on related quinazoline structures have shown that lower energy gaps and lower chemical hardness values correlate with enhanced antioxidant activity. sapub.org
| Quantum Descriptor | Formula | Significance in Biological Activity Correlation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap often correlates with higher activity. acs.orgsapub.org |
| Ionization Potential (I) | -EHOMO | Relates to the molecule's capacity as an electron donor in interactions. sapub.org |
| Electron Affinity (A) | -ELUMO | Relates to the molecule's capacity as an electron acceptor. sapub.org |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud; softer molecules are generally more reactive. sapub.org |
| Electrophilicity (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the propensity of a molecule to accept electrons. sapub.org |
Application of Machine Learning and Chemoinformatics in this compound Drug Discovery
Chemoinformatics and machine learning have revolutionized the early stages of drug discovery, enabling the rapid analysis of vast chemical spaces to identify promising drug candidates.
Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design. iajps.commdpi.com In the context of Thiazolo[5,4-g]quinazolines, QSAR models are developed to create a mathematical relationship between the structural or physicochemical properties of the compounds and their biological activity. nih.govplos.org
The process involves several key steps:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition or cell growth) is compiled. plos.org
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields) and represent the molecule's constitutional, electronic, and hydrophobic properties. plos.orgresearchgate.net
Model Building: Machine learning algorithms, such as multiple linear regression, partial least squares, or random forest, are used to build a model that best correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets (compounds not used in model training). acs.org A statistically robust model will have high correlation coefficients (r²) and predictive accuracy (q²). acs.org
These predictive models allow researchers to estimate the biological activity of novel, yet-to-be-synthesized this compound derivatives, thereby prioritizing the most promising structures for synthesis and saving significant time and resources. nih.gov
| QSAR Model Component | Description | Example for this compound |
|---|---|---|
| Dataset | A collection of compounds with known structures and biological activities. | A series of Thiazolo[5,4-g]quinazolines with measured cytotoxicity (IC50) against a cancer cell line. nih.gov |
| Molecular Descriptors | Numerical values that represent the physicochemical properties of a molecule. | Topological indices, AlogP (hydrophobicity), molecular weight, number of hydrogen bond donors/acceptors. |
| Algorithm | A statistical or machine learning method used to create the correlation. | Random Forest, Support Vector Machine (SVM), Multiple Linear Regression. nih.govplos.org |
| Predictive Equation | The final mathematical model linking descriptors to activity. | pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
Virtual Screening and Lead Compound Prioritization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein kinase or a receptor. scispace.com This process is instrumental in finding novel lead compounds based on the this compound scaffold.
Two common approaches are:
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model is built from a set of known active molecules. It is then used as a 3D query to rapidly filter large virtual databases, identifying molecules that match the required spatial arrangement of features.
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. researchgate.netscientificarchives.com Compounds that passed the initial pharmacophore screen are often subjected to molecular docking. The results are scored based on the predicted binding energy, with lower energy scores indicating a more favorable interaction. nih.gov
This multi-step screening process allows researchers to computationally evaluate millions of potential compounds and prioritize a small, manageable number of high-potential this compound derivatives for chemical synthesis and biological testing, dramatically increasing the efficiency of the lead discovery pipeline. scispace.comjst.go.jp
Future Perspectives and Emerging Research Avenues for Thiazolo 5,4 G Quinazoline
Expansion into Novel Therapeutic Domains
While initial research has highlighted the potential of thiazolo[5,4-g]quinazoline derivatives in oncology, the unique structural and electronic properties of this scaffold suggest its potential utility in other therapeutic areas.
Targeting Neurodegenerative Diseases
The related angular isomer, thiazolo[5,4-f]quinazoline, has been extensively investigated for its role as a kinase inhibitor in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.govsciforum.net These compounds have shown inhibitory activity against kinases such as DYRK1A, which are implicated in the pathology of such diseases. nih.govsciforum.netnih.gov Although initial findings indicate that the linear this compound derivatives may not inhibit the same kinases, their potential in neurodegenerative disorders should not be dismissed. nih.govmdpi.com Future research could explore their interaction with other relevant targets in the central nervous system. The development of multi-target-directed ligands (MTDLs) is a growing strategy in neurodegenerative disease research, and the this compound scaffold could serve as a valuable backbone for such endeavors. nih.gov
Development in Oncological Research
The cytotoxic effects of certain this compound derivatives against a panel of human cancer cell lines, including Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3, have been a significant finding. nih.govmdpi.com For example, 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones have shown potent activity with IC50 values in the micromolar range, and importantly, they did not exhibit toxicity against normal cells. nih.govmdpi.com
Future oncological research will likely focus on elucidating the mechanism of action behind this cytotoxicity. Understanding which cellular pathways are affected by these compounds is crucial for their development as anticancer agents. Further investigations into their potential as inhibitors of other key oncogenic targets beyond kinases are warranted. A broader screening against a larger panel of cancer cell lines and in vivo tumor models will be necessary to ascertain their full potential in cancer therapy. nih.govmdpi.comaip.org
Below is a table summarizing the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Huh7-D12 (IC50 µM) | Caco-2 (IC50 µM) | HCT-116 (IC50 µM) | MCF-7 (IC50 µM) | MDA-MB-231 (IC50 µM) | MDA-MB-468 (IC50 µM) | PC-3 (IC50 µM) |
| 5b | >25 | 16 | 7 | 13 | 4 | 5 | 8 |
| 6b | >25 | 22 | 14 | 14 | 3 | 4 | 13 |
Data sourced from a study on novel thiazole-fused quinazolinones. mdpi.com
Exploration in Infectious Disease Treatment
The quinazoline (B50416) scaffold is known to be a versatile pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Thiazolo[4,5-g]quinazolin-8(7H)-one derivatives, structurally related to the focus of this article, have been explored as broad-spectrum antifungal agents. acs.org This suggests that the this compound core could also be a promising starting point for the discovery of new antibacterial and antifungal drugs.
Future research in this area would involve screening libraries of this compound derivatives against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. Identifying the structural features that confer antimicrobial activity will be key to optimizing these compounds for infectious disease applications.
Integration of Advanced Computational Methods for De Novo Design
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For thiazolo[5,4-g]quinazolines, the integration of advanced computational tools will be instrumental in several ways.
De Novo Design: Computational algorithms can be used to design novel this compound derivatives de novo with desired properties. By defining a target binding site, these programs can generate new molecular structures that are predicted to have high affinity and selectivity.
Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of this compound derivatives. nih.govpreprints.org This information can guide the rational design of more potent inhibitors.
Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to virtually screen large compound libraries for new hits.
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
The use of density functional theory (DFT) and other quantum chemical calculations can also provide insights into the electronic properties and reactivity of the this compound scaffold, further aiding in the design of optimized molecules. sapub.org
Synergistic Modalities and Combination Therapies Involving this compound
The future of many therapies, particularly in oncology, lies in combination approaches. This compound derivatives could be investigated for their potential to act synergistically with existing therapeutic agents. For instance, in cancer treatment, they could be combined with standard chemotherapy drugs or with targeted therapies that act on different signaling pathways.
The rationale for such combinations is to achieve a greater therapeutic effect, overcome drug resistance, and potentially reduce the doses of individual agents, thereby minimizing side effects. Future studies should explore the efficacy of combining this compound derivatives with other drugs in preclinical models of various diseases. Identifying synergistic interactions will be a crucial step in positioning these compounds within the existing therapeutic landscape.
Translational Research Outlook and Preclinical Development Strategies
The journey of a chemical scaffold from a laboratory curiosity to a potential therapeutic agent is paved with rigorous preclinical development. For the this compound core, this path is increasingly focused on translating promising in vitro findings into tangible preclinical candidates. The outlook is shaped by strategic lead optimization, detailed structure-activity relationship (SAR) studies, and the pursuit of multi-target-directed ligands, particularly in the realms of oncology and neurodegenerative diseases.
A primary preclinical strategy revolves around the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov Many complex diseases, such as cancer and Alzheimer's disease, involve the dysregulation of multiple kinase signaling pathways. nih.gov this compound derivatives have demonstrated the ability to inhibit several key kinases simultaneously, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). nih.govresearchgate.net This multi-target approach is a cornerstone of the preclinical strategy, aiming to create more efficacious therapeutics by hitting several disease-relevant targets at once.
Lead optimization is a critical component of this strategy. Researchers have moved beyond initial screenings to systematically modify the this compound scaffold to enhance potency, selectivity, and drug-like properties. mdpi.comresearchgate.net A significant finding is the importance of the "angular" V-shape of the fused ring system for kinase inhibitory activity, as synthesized linear analogues have proven to be largely inactive against kinases like DYRK1A. mdpi.comsciforum.net This structural insight is vital for guiding future synthetic efforts.
Preclinical development heavily relies on iterative cycles of chemical synthesis, biological evaluation, and molecular modeling. researchgate.net Microwave-assisted synthesis has been a key enabling technology, allowing for the rapid generation of libraries of analogues for SAR studies. mdpi.com These studies have meticulously explored substitutions at various positions of the heterocyclic core. For instance, modifying position 8 of the pyrimidine (B1678525) ring and introducing diverse functional groups like imidates, amides, and amidines at position 2 of the thiazole (B1198619) ring have yielded compounds with significantly improved and selective inhibition profiles. sciforum.net
Molecular modeling and docking studies provide a rational basis for lead optimization. By simulating how these inhibitors bind within the ATP-binding pocket of target kinases, researchers can understand key interactions and design new derivatives with enhanced affinity and specificity. researchgate.net This computational approach helps to prioritize synthetic targets and reduces the trial-and-error aspect of drug discovery.
While in vitro kinase inhibition and cellular cytotoxicity assays have identified potent compounds, the next frontier is comprehensive in vivo evaluation. mdpi.com The translational outlook hinges on advancing the most promising leads, such as compounds FC162 and EHT 1610 , through preclinical studies in animal models of disease. researchgate.netmdpi.com These investigations are essential to assess their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), in vivo efficacy, and preliminary safety. Challenges common to kinase inhibitors, such as achieving adequate solubility and minimizing off-target effects, will need to be systematically addressed through formulation and further chemical modification. vulcanchem.com The successful navigation of these preclinical hurdles will be the ultimate determinant of whether the therapeutic potential of the this compound scaffold can be realized in a clinical setting.
Interactive Data Table: Preclinical Data for Lead this compound Derivatives
| Compound | Biological Target(s) | Key Preclinical Findings (IC50 Values) | Reference |
|---|---|---|---|
| FC162 | DYRK1A, CLK1, GSK3 | Exhibited potent, nanomolar inhibition with IC50 values of 11 nM (DYRK1A), 18 nM (CLK1), and 68 nM (GSK3). Identified as a promising candidate from in vitro cell-based assays. | researchgate.net |
| EHT 1610 | DYRK family kinases | Shows excellent affinity for the DYRK family with IC50 values in the nanomolar range. Used as a specific inhibitor to study the biological role of DYRK1A. | mdpi.com |
| Compound 13d | CDK1, GSK-3 | Identified as a potent dual inhibitor with submicromolar IC50 values following lead optimization and molecular modeling studies. | researchgate.net |
| Angular thiazolo[5,4-f]quinazolin-9-one I | DYRK1A | Demonstrates submicromolar IC50 values for DYRK1A kinase, highlighting the importance of the angular scaffold. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
